molecular formula C28H30N2O3 B1360167 Rhodamine B base CAS No. 509-34-2

Rhodamine B base

Cat. No. B1360167
CAS RN: 509-34-2
M. Wt: 442.5 g/mol
InChI Key: DZNJMLVCIZGWSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Rhodamine B base involves several steps. While I don’t have specific details on the synthesis process, it typically includes the condensation of an aromatic amine (such as o-phenylenediamine) with a ketone (such as phthalic anhydride) under acidic conditions. The resulting compound undergoes further modifications to yield Rhodamine B base .


Molecular Structure Analysis

Rhodamine B base belongs to the xanthene dye family. Its molecular structure consists of a central xanthene core with two aromatic rings attached. The core structure includes a nitrogen atom, which contributes to its fluorescence properties. The dye’s chromophore system allows it to absorb and emit light in the visible spectrum, giving it its characteristic red color .

Scientific Research Applications

1. Photoactive Redox System in Electrochemistry

Rhodamine B base is utilized as a photoactive redox system in electrochemical experiments. It's involved in dark reduction and re-oxidation processes, demonstrating unique electron and proton transfer mechanisms. Additionally, under light exposure, rhodamine B can trigger photo-comproportionation mechanisms, offering insights into dark and photomechanisms in electrochemistry (Collins et al., 2010).

2. Fluorescent and Colorimetric Probe for Metal Ions

Rhodamine B derivatives serve as selective and sensitive probes for detecting mercury(II) ions in solutions. They exhibit enhanced fluorescence emission and visible color changes, useful in optical ion sensing devices (Ni et al., 2013).

3. Gas Phase Sensors

Rhodamine B in Nafion films is used for detecting inorganic and organic amine bases. It acts as a visual and fluorescent sensor, providing unique IR spectral signatures, which are helpful in identifying various bases (Hwang et al., 2010).

4. Cytotoxicity Screening

In cytotoxicity screening, sulforhodamine B assays are employed for cell density determination. This method is optimized for the toxicity screening of compounds and allows for efficient and cost-effective testing (Vichai & Kirtikara, 2006).

5. Studying Photophysics

The fluorescence lifetime measurements of rhodamine B have confirmed the existence of distinct species dependent on acidity, providing valuable information on the photophysics of acid and base forms of the dye (Sadkowski & Fleming, 1978).

6. Indicator for Advanced Oxidation Processes

Rhodamine B is used as an efficiency indicator for environmental processes like UV photolysis and advanced oxidation processes. Its degradation characteristics provide insights into the effectiveness of these environmental remediation techniques (Shabat-Hadas et al., 2017).

7. Enhancing Topical Drug Delivery

Rhodamine B base is used in multilamellar liposomal preparations to enhance the permeability and retention of drugs in the skin, showcasing its potential in improving topical drug delivery systems (Katahira et al., 1999).

8. Acidic pH Probe in Living Cells

Rhodamine B derivatives are used as fluorescent acidic pH probes in living cells. These probes can detect acidic pH variations with a turn-on signal, aiding in biological and medical research (Hu et al., 2013).

9. Fluorescence Quenching Studies

Research on fluorescence quenching of Rhodamine B base by amines provides insights into dynamic quenching processes and interaction mechanisms, useful in spectroscopic analysis (Bakkialakshmi et al., 2013).

10. Dual-Modality Imaging

Rhodamine B derivatives are used in creating photoactivatable fluorescent tags for dual-modality imaging, combining positron emission tomography and optical imaging. This application is significant in biochemical research and clinical pathology (Guillou et al., 2022).

properties

IUPAC Name

3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)32-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(31)33-28/h9-18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJMLVCIZGWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041744
Record name C.I. Solvent Red 49
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Molecular Weight

442.5 g/mol
Source PubChem
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Product Name

Rhodamine B base

CAS RN

509-34-2
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(diethylamino)-
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Record name 3',6'-bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Synthesis routes and methods

Procedure details

The Rhodamine dye of formula (II), Rhodamine B free base (Colour Index 45170:1), a well-known pigment, can be prepared by heating a stirred mixture of 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride to 175° C. under a blanket of carbon dioxide. The reaction mixture is stirred at 170°-175° C. for a period of 6-7 hours, then cooled to 40° C. and discharged into water. The pH of the resulting slurry is adjusted to 12 by adding caustic soda, and the insoluble material is recovered by filtration. The filter cake is then rinsed with water and dried to obtain Rhodamine B Base in a yield about 90% of theoretical.
[Compound]
Name
Rhodamine dye
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( II )
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Rhodamine B
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10
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
703
Citations
S Bakkialakshmi, P Selvarani… - Spectrochimica Acta Part A …, 2013 - Elsevier
… Rhodamine B base is an important xanthenes dye with large variety of technical applications, such as dye lasers, photosensitizer and quantum counter. The spectroscopic and …
Number of citations: 18 www.sciencedirect.com
K Helttunen, P Prus, M Luostarinen… - New Journal of …, 2009 - pubs.rsc.org
… The equilibrium of the rhodamine B base isomers depends, among other things, on the … However, in a contradicting study, rhodamine B base was found to exist as a zwitterion in …
Number of citations: 25 pubs.rsc.org
M Hojo, T Ueda, M Yamasaki, A Inoue… - Bulletin of the …, 2002 - journal.csj.jp
… signals of the xanthene part of Rhodamine B base (3 ,6 -bis(… of the zwitterions from Rhodamine B base. The assignments of … , compared with those of Rhodamine B base, indicate some …
Number of citations: 37 www.journal.csj.jp
K Sato, H Shima, J Mizuguchi - Journal of imaging science and …, 2009 - library.imaging.org
The electronic spectra of the 1: 1 rhodamine B base (RBB: leuco dye) with ethyl gallate (EG: developer) have been studied in solution and in the solid state (ie, in spin-coated films and …
Number of citations: 3 library.imaging.org
OM Obukhova, NO Mchedlov-Petrossyan… - Colorants, 2022 - mdpi.com
The equilibrium between different tautomers that can be colored or colorless is an important feature for rhodamine dyes. Presently, this phenomenon is mostly discussed for rhodamine B…
Number of citations: 4 www.mdpi.com
NA Evans - Journal of the Society of Dyers and Colourists, 1970 - Wiley Online Library
… The electronic absorption spectra of Rhodamine B base, … form (1116) of Rhodamine B base is absent in dichloro-… is one-sixth that of Rhodamine B base. The likely explanation for this …
Number of citations: 17 onlinelibrary.wiley.com
M Barra, JJ Cosa, RH De Rossi - The Journal of Organic …, 1990 - ACS Publications
… the lactonization reaction of rhodamine B base in aprotic or … rhodamine B base in chloroform solution in thepresence of E. Results and Discussion The xanthenedye rhodamine B base …
Number of citations: 19 pubs.acs.org
K Dinakaran, A Chandramohan… - Bulletin of the Korean …, 2011 - researchgate.net
… In this research, we report the inclusion and photoluminescent properties of Rhodamine B base (RB) dye molecules and silver nanoparticle into the mesoporous siliceous framework (…
Number of citations: 12 www.researchgate.net
AM Collins, X Zhang, JJ Scragg, GJ Blanchard… - …, 2010 - Wiley Online Library
… Rhodamine B base is employed as a photoactive redox system in a liquid | liquid | electrode triple phase boundary electrochemical experiment. Microdroplets of the water-immiscible 3-(…
S Bae, J Tae - Tetrahedron Letters, 2007 - Elsevier
… The rhodamine hydroxamate probe is prepared in two steps from rhodamine B base. The biomimetic hydroxamate binding site is attached to the rhodamine fluorophore to recognize Fe …
Number of citations: 148 www.sciencedirect.com

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